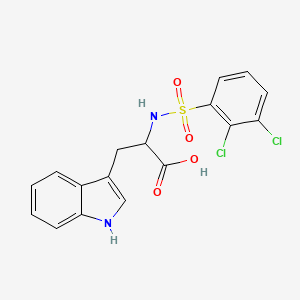
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid, also known as DIDS, is a well-known inhibitor of chloride channels and anion transporters. This compound has been widely used in scientific research to study the mechanisms of action of chloride channels and their physiological and pathological roles.
Mécanisme D'action
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid inhibits chloride channels and anion transporters by binding to a specific site on the channel or transporter protein. The binding of this compound causes a conformational change in the protein, which prevents the movement of chloride ions or anions across the membrane. This compound has been shown to bind to a conserved lysine residue in the transmembrane domain of chloride channels and anion transporters, which is essential for their function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the type of chloride channel or anion transporter it inhibits. Inhibition of CFTR by this compound has been shown to reduce the secretion of chloride ions in the respiratory and digestive systems, leading to the accumulation of mucus and the development of cystic fibrosis. Inhibition of VRACs by this compound has been shown to reduce the volume regulation of cells, leading to cell swelling and apoptosis. Inhibition of CaCCs by this compound has been shown to reduce the secretion of chloride ions in the salivary gland, leading to dry mouth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid in lab experiments is its specificity for chloride channels and anion transporters. This compound has been shown to have little or no effect on other types of ion channels or transporters, such as sodium channels or potassium channels. Another advantage of using this compound is its reversible inhibition of chloride channels and anion transporters, which allows for the study of their physiological and pathological roles. One limitation of using this compound is its potential toxicity to cells and tissues, especially at high concentrations or prolonged exposure.
Orientations Futures
There are several future directions for the study of 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid and its applications in scientific research. One direction is the development of more potent and selective inhibitors of chloride channels and anion transporters, which could lead to the discovery of new therapeutic targets for diseases such as cystic fibrosis and cancer. Another direction is the study of the physiological and pathological roles of chloride channels and anion transporters in different tissues and organs, using this compound and other inhibitors. Finally, the development of new methods for the delivery of this compound and other inhibitors to specific tissues and cells could enhance their efficacy and reduce their toxicity.
Méthodes De Synthèse
The synthesis of 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid involves the reaction between 2,3-dichlorobenzenesulfonyl chloride and indole-3-acetic acid in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 202-204°C.
Applications De Recherche Scientifique
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid has been widely used in scientific research to study the mechanisms of action of chloride channels and anion transporters. It has been shown to inhibit various types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR), calcium-activated chloride channels (CaCCs), and volume-regulated anion channels (VRACs). This compound has also been used to study the physiological and pathological roles of chloride channels in various tissues and organs, including the respiratory, digestive, and nervous systems.
Propriétés
IUPAC Name |
2-[(2,3-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S/c18-12-5-3-7-15(16(12)19)26(24,25)21-14(17(22)23)8-10-9-20-13-6-2-1-4-11(10)13/h1-7,9,14,20-21H,8H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBHPTWWMGHESB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)
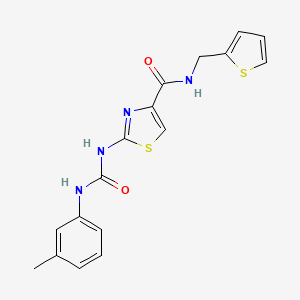
![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)
![7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2353969.png)
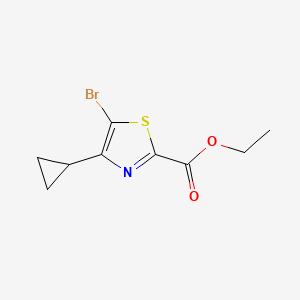
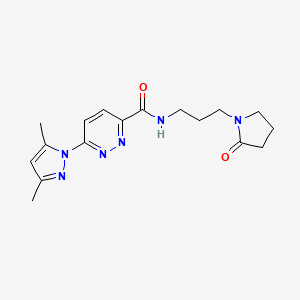
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2353974.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)

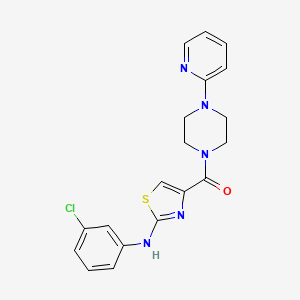
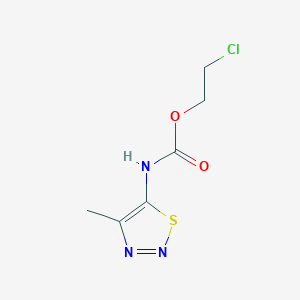
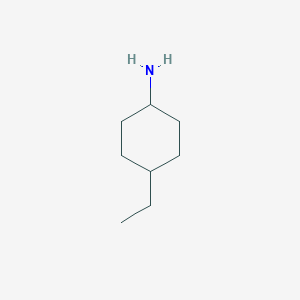
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/no-structure.png)

